RhoNox-1

Laser-Induced Fluorescence Fluorescence Thermometry Quantitative Bioimaging

Obtain a validated fluorescent probe for the selective detection of labile ferrous iron (Fe²⁺) in live-cell imaging. Standard Fe(II) probes often suffer from high background interference and poor selectivity against other metal ions. • Specificity: Turn-on probe that reacts irreversibly with Fe(II) to generate orange-red fluorescence (Ex/Em: 540/575 nm), enabling high-contrast detection with minimal interference from other divalent metal cations. • Live-Cell Compatibility: Cell-membrane permeable with intrinsic Golgi apparatus localization, validated in published models including renal carcinogenesis and neuroinflammation. • Quantitative Performance: Exhibits robust fluorescence intensity linearly correlated with Fe(II) concentration, suitable for both confocal microscopy and plate-reader assays. • Reliable Supply: Available in stock in multiple standard quantities; shipped under cold chain (Blue Ice) for maximum stability.

Molecular Formula C28H30N2O4
Molecular Weight 458.5 g/mol
Cat. No. B14079859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhoNox-1
Molecular FormulaC28H30N2O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)[O-])CC
InChIInChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3
InChIKeyVBBOPWUGWHUQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate (Rhodamine 110) for Scientific Procurement: Chemical Identity and Class Context


2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate, commonly designated as Rhodamine 110 (Rh110) or Rhodamine 110 chloride in its salt form, is the parent compound of the rhodamine family of xanthene fluorophores [1]. This zwitterionic dye exhibits characteristic green fluorescence with excitation/emission maxima at approximately 499 nm and 521 nm in methanol . Rh110 serves as the foundational scaffold from which numerous commercial derivatives are synthesized, including Rhodamine 123 (R123, a methyl ester), Rhodamine 6G (R6G), Rhodamine B (RB), and tetramethylrhodamine (TAMRA) [2]. Unlike its derivatives bearing ester or additional alkyl substituents, Rh110 exists in dynamic equilibrium between a colorless lactone form and a fluorescent open ionic (zwitterionic/cationic) form, a unique characteristic that fundamentally governs its distinct cellular permeability and retention behavior compared to permanently charged rhodamine analogs [1].

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate vs. In-Class Alternatives: Why Substitution Compromises Experimental Reproducibility


Rhodamine derivatives exhibit widely divergent physicochemical properties despite sharing the same xanthene core, rendering generic substitution scientifically invalid for quantitative applications. Differences in charge distribution, lipophilicity, and molecular structure directly translate to distinct diffusion coefficients, cellular uptake kinetics, retention behavior, temperature sensitivity, and spectroscopic parameters [1]. For instance, Rh110 and its methyl ester analog R123 differ in lipophilicity due to charge distribution variations, resulting in a 7-fold difference in cellular uptake time (14 hours vs. 2 hours) and a 48-fold difference in efflux half-life (~30 minutes vs. >24 hours) [2]. Similarly, Rh110 exhibits a fluorescence temperature sensitivity of -0.11%/°C compared to -1.55%/°C for Rhodamine B—a 14-fold difference that can introduce substantial measurement error in LIF thermometry if substituted [3]. These quantifiable divergences underscore that each rhodamine derivative constitutes a distinct reagent with unique performance characteristics; substitution without rigorous validation introduces uncontrolled experimental variables that compromise data reproducibility and inter-laboratory comparability.

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate: Quantitative Differentiation Evidence for Procurement Decision-Making


Fluorescence Temperature Sensitivity: Rh110 Exhibits 14-Fold Lower Thermal Dependence Than Rhodamine B

In a comprehensive characterization of seven water-soluble rhodamine derivatives for laser-induced fluorescence applications, Rhodamine 110 exhibited the lowest fluorescence emission sensitivity to temperature at -0.11%/°C, compared to Rhodamine B which showed the highest sensitivity at -1.55%/°C [1]. This 14-fold differential makes Rh110 markedly superior for applications requiring thermal stability. The absorption spectra of all rhodamines tested were found to be independent of temperature, confirming that emission sensitivity derives exclusively from quantum yield variations with temperature [1]. For procurement, this quantifiable thermal stability advantage translates to reduced measurement variability in environments with temperature fluctuations and enables Rh110 to serve as a reliable temperature-insensitive reference dye in ratiometric optical sensors [2].

Laser-Induced Fluorescence Fluorescence Thermometry Quantitative Bioimaging

Cellular Uptake and Efflux Kinetics: Rh110 Demonstrates 7-Fold Slower Uptake but 48-Fold Faster Washout Than Rhodamine 123

Quantitative microfluorometry of living cells revealed that Rh110 and R123 exhibit dramatically different cellular accumulation profiles due to differences in charge distribution and lipophilic properties [1]. Rh110 demonstrates a significantly slower cellular uptake time of 14 hours compared to 2 hours for R123 (7-fold difference). Conversely, Rh110 efflux from cells occurs within approximately 30 minutes, whereas R123 retention persists for more than 24 hours (>48-fold difference) [1]. The study further demonstrated that Rh110 accumulates in mitochondria but at lower levels than R123, attributed to Rh110's acido-basic properties that can decrease mitochondrial pH depending on organelle pH-regulatory capacity [1]. Notably, despite these pH-altering effects, no cytotoxicity was observed [1].

Mitochondrial Imaging Cellular Pharmacokinetics Live-Cell Staining

Diffusion Coefficient: Rh110 (4.4×10⁻¹⁰ m²/s) Enables Accurate FCS Calibration vs. Literature-Underestimated R6G (4.0×10⁻¹⁰ m²/s)

Using pulsed field gradient NMR (PFG-NMR) spectrometry validated by fluorescence correlation spectroscopy (FCS), the diffusion coefficients of four rhodamine fluorophores were precisely determined [1]. The revised diffusion coefficient for Rh110 is 4.4×10⁻¹⁰ m² s⁻¹, while R6G is 4.0×10⁻¹⁰ m² s⁻¹ [1]. The study concluded that literature diffusion coefficients for both R6G and Rh110 have been generally underestimated, and proposed these revised values as more accurate calibration standards [1]. Using the revised D value for Rh110 to calibrate FCS instruments, diffusion coefficients were then systematically determined across varying pH, ionic strength, and concentration conditions, with an isotopic correction factor of 1.23 established for D₂O vs. H₂O solvent effects [1].

Fluorescence Correlation Spectroscopy FCS Calibration Diffusion Measurement

pH Insensitivity: Rh110 Maintains Stable Fluorescence Across pH 4-9 Unlike Fluorescein (Acidic pH Quenching)

Rhodamine 110 exhibits pH-independent fluorescence emission across a broad pH range (approximately pH 4-9), a property verified by multiple independent studies [1]. Comprehensive characterization of seven water-soluble rhodamine derivatives demonstrated no change in emission intensities with pH variations, confirming that these fluorophores are not suitable as pH tracers but are ideal for applications requiring pH-stable signals [1]. In contrast, fluorescein—a commonly used green fluorophore with overlapping spectral properties—exhibits significant fluorescence quenching under acidic conditions (pH < 7), with fluorescence reduced by >50% at pH 6 relative to pH 8 [2]. The spectral and fluorescence quantum yield of Rh110 remain relatively unaffected across pH 4-9, whereas fluorescein fluorescence is substantially compromised in acidic environments [2].

pH-Insensitive Fluorophore Biological Imaging Enzymatic Assays

Fluorogenic Substrate Detection Limit: Rh110-Based Ac-VPR-Rho110-Ac Achieves 16-Fold Sensitivity Improvement Over AMC-Based Substrate

In a forensic application for saliva detection, the Rh110-based fluorogenic substrate Ac-VPR-Rho110-Ac demonstrated substantially enhanced sensitivity compared to the coumarin-based (AMC) substrate Boc-VPR-AMC [1]. The AMC-based substrate detected saliva dilutions up to 1:8, whereas the Rh110-conjugated substrate with identical peptide sequence successfully detected dilutions up to 1:128 [1]. This represents a 16-fold improvement in detection limit (128/8 = 16×). The Rh110 fluorophore's red-shifted excitation/emission (approximately 485/535 nm) relative to AMC (380/440 nm) additionally reduces interference from organic compounds that absorb in the ultraviolet region, a critical advantage for high-throughput screening of natural product and synthetic compound libraries [2].

Protease Detection Forensic Analysis Fluorogenic Substrate

PDMS Absorption: Rh110 Exhibits Low PDMS Diffusion vs. Rhodamine B (Highest Absorption Among Rhodamines)

In experiments assessing physicochemical absorption of rhodamine dyes into polydimethylsiloxane (PDMS)—the most common material for microfluidic device fabrication—Rhodamine B showed the highest diffusion into PDMS substrates compared to all other derivative dyes tested [1]. Rhodamine 110, along with other rhodamine derivatives, exhibited significantly lower PDMS absorption than Rhodamine B [1]. This differential absorption behavior is critical for microfluidic applications where dye absorption into channel walls can deplete analyte concentration, generate background fluorescence, and compromise quantitative accuracy.

Microfluidics PDMS Devices Fluorescence Assay Development

2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Laser-Induced Fluorescence (LIF) Thermometry and Ratiometric Temperature/Oxygen Sensing

Rh110 is the optimal choice as a temperature-insensitive reference dye in ratiometric optical sensors for simultaneous temperature and oxygen monitoring [1]. With fluorescence emission sensitivity to temperature of only -0.11%/°C—the lowest among seven characterized water-soluble rhodamine derivatives—Rh110 provides a stable reference signal against which temperature-sensitive probes can be calibrated [2]. This 14-fold lower sensitivity compared to Rhodamine B (-1.55%/°C) translates to significantly reduced temperature-induced measurement variability [2]. Rh110 has been successfully incorporated into sol-gel matrices with platinum tetrakis complexes for dual temperature/oxygen sensing devices, enabling accurate environmental compensation in LIF measurements [1].

Fluorescence Correlation Spectroscopy (FCS) Instrument Calibration

Rh110 serves as a validated FCS calibration standard with a precisely determined diffusion coefficient of 4.4×10⁻¹⁰ m² s⁻¹, enabling accurate confocal volume determination [1]. This revised value, established through PFG-NMR and validated by FCS, corrects previously underestimated literature values [1]. Rh110 and R6G are both widely used for FCS calibration, but Rh110's 10% higher diffusion coefficient provides an alternative calibration point for verification [1]. The established isotopic correction factor of 1.23 for D₂O vs. H₂O solvent effects further supports robust calibration protocols when deuterated solvents are employed [1].

Protease Activity Assays Requiring High Sensitivity and Low Compound Interference

Rh110-based fluorogenic substrates are indicated for protease detection where maximum sensitivity and minimal compound interference are required [1]. The red-shifted excitation/emission wavelengths of Rh110 (≈496/520 nm) relative to coumarin-based probes (≈380/440 nm) significantly reduce interference from organic compounds that absorb in the ultraviolet region, making Rh110 substrates particularly valuable for high-throughput screening of natural product extracts and synthetic compound libraries [2]. Rh110 conjugation has been shown to improve detection sensitivity by 16-fold compared to AMC-based substrates with identical peptide sequences, enabling detection of target analytes at substantially lower concentrations [1]. Monosubstituted morpholinecarbonyl-Rh110 derivatives enable accurate kinetic parameter determination (Km and kcat) without the complications introduced by bisamide intermediate fluorescence in traditional double-substituted substrates [3].

PDMS Microfluidic Device Assays Requiring Minimal Dye Absorption Artifacts

Rh110 is preferred over Rhodamine B for fluorescence-based assays in PDMS microfluidic channels due to substantially lower absorption into PDMS substrates [1]. Rhodamine B exhibits the highest PDMS diffusion among rhodamine derivatives, leading to concentration depletion, channel wall fluorescence background, and compromised quantitative accuracy [1]. Rh110's low PDMS absorption, combined with its pH insensitivity (stable fluorescence across pH 4-9) and low temperature sensitivity (-0.11%/°C), makes it a robust tracer for microfluidic flow characterization, mixing studies, and on-chip detection applications where consistent fluorescence intensity is required [1][2].

Technical Documentation Hub

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